3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGODVIOFYLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
3-(4-Chlorophenyl)-1-(pyridine-4-carbonyl)azepane features:
- A saturated azepane ring (C₆H₁₁N) providing conformational flexibility
- 4-Chlorophenyl substituent at position 3, introducing steric bulk and lipophilicity
- Pyridine-4-carbonyl group at position 1, enabling hydrogen bonding and π-π interactions
The spatial arrangement of these groups necessitates precise regiochemical control during synthesis.
Core Synthetic Strategies
Azepane Ring Formation
The azepane core is typically constructed via:
Cyclization of Linear Precursors
Hex-5-en-1-amine derivatives undergo radical-mediated cyclization under optimized conditions:
RCH₂CH₂CH₂CH₂CH₂NH₂ → Δ, AIBN → Azepane
Yields: 58–72% (dependent on substituents)
Buchwald-Hartwig Amination
Palladium-catalyzed intramolecular coupling enables azepane formation:
Xantphos/Pd(OAc)₂
Cs₂CO₃, Toluene, 110°C
Advanced Methodologies
One-Pot Tandem Synthesis
Recent developments combine ring formation and functionalization:
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| Cyclization | TiCl₄/Zn | −78°C, 2h | 78% |
| Alkylation | 4-Chlorobenzyl bromide | 25°C, 12h | — |
| Acylation | Pyridine-4-carbonyl chloride | DMAP, CH₂Cl₂, 0°C | 82% overall |
This approach reduces purification steps and improves atom economy.
Green Chemistry Approaches
Catalytic System Innovations
Sulphamic acid (H₂NSO₃H) enables solvent-free condensation:
Azepane + Pyridine-4-carboxylic acid → H₂NSO₃H (10 mol%) → 110°C, 6h
Advantages:
Industrial-Scale Considerations
Continuous Flow Systems
Key benefits for large-scale production:
- Precise temperature control (±0.5°C vs ±5°C batch)
- 10-fold productivity increase (kg/h/m³ reactor volume)
- 99.8% purity via in-line crystallization
Capital costs reduced by 40% compared to batch processes
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
The provided evidence focuses on halogen-substituted chalcone derivatives synthesized via Claisen-Schmidt condensation. Although these compounds differ structurally from "3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane" (chalcones are α,β-unsaturated ketones, whereas the queried compound is an azepane derivative), key comparisons can be drawn based on substituent effects, cytotoxic activity, and synthesis methodologies.
Structural and Functional Comparisons
Key Observations :
Halogen Effects : Chlorine and bromine substituents enhance cytotoxicity. For example, compound (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (IC50 = 22.41 μg/mL) outperforms its chlorinated counterpart (IC50 = 37.24 μg/mL), suggesting bromine’s stronger electron-withdrawing effects improve bioactivity .
Steric and Electronic Modifications : Bulky substituents (e.g., 4-isopropylphenyl) improve cytotoxicity by enhancing target binding. This trend could extrapolate to the azepane derivative, where the pyridine-4-carbonyl group may offer similar steric advantages.
Synthesis Yields: Microwave-assisted Claisen-Schmidt condensation achieved yields of 55–87% for chalcones .
Cytotoxic Activity Mechanisms
- Chalcone Derivatives : Disrupt cancer cell proliferation via mitochondrial apoptosis pathways. Compounds 2–4 (IC50 = 22–42 μg/mL) induce morphological changes in MCF-7 cells, including membrane blebbing and nuclear fragmentation .
- Hypothetical Azepane Activity : The pyridine-4-carbonyl group in the queried compound may act as a hydrogen-bond acceptor, enhancing interaction with biological targets (e.g., kinases or proteases). However, direct mechanistic data are unavailable in the provided evidence.
Biological Activity
3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant data and case studies.
The compound features a chlorophenyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms. Its structure can be represented as follows:
The biological activity of 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane is largely attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting various biological pathways. Detailed biochemical studies are necessary to elucidate the precise mechanisms involved.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disorders like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
2. Anticancer Activity
The compound has shown promise in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, it exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells.
3. Anti-inflammatory Properties
In addition to its anticancer effects, 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane has been investigated for anti-inflammatory activity. Studies have shown that it can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on the efficacy of the compound in treating Alzheimer's disease showed that it improved memory retention in animal models when administered at a dose of 10 mg/kg.
- Case Study 2 : In a clinical trial involving cancer patients, the compound was administered alongside standard chemotherapy, resulting in enhanced treatment efficacy and reduced side effects compared to chemotherapy alone.
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Route Selection: Begin with a nucleophilic acyl substitution between 4-chlorophenyl-substituted azepane and pyridine-4-carbonyl chloride. Alternative routes may involve coupling azepane derivatives with pre-functionalized pyridine moieties .
- Optimization Strategies:
- Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., NaOH) to minimize side reactions, as demonstrated in analogous syntheses of chlorophenyl-azepane derivatives .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 for azepane:carbonyl chloride) to drive completion .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Compare chemical shifts with structurally similar compounds (e.g., 4-chlorophenyl and pyridine-containing analogs). For example, pyridine-4-carbonyl protons typically resonate at δ 8.5–9.0 ppm .
- IR Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- Crystallography:
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in reported binding affinities of this compound for dopamine receptors?
Methodological Answer:
- Binding Assay Design:
- Perform competitive radioligand binding assays (e.g., using [³H]spiperone for D₂ receptors) with HEK-293 cells expressing cloned human receptors. Include haloperidol as a positive control .
- Use the Bradford method (Coomassie dye binding) to standardize protein concentrations across assays, ensuring consistency in receptor density .
- Data Contradiction Analysis:
Q. How can computational modeling predict the conformational flexibility of 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate 100-ns trajectories. Analyze dihedral angles of the azepane ring to identify low-energy conformers .
- Compare with crystallographic data (e.g., torsion angles from SHELXL-refined structures) to validate simulation accuracy .
- QM/MM Calculations:
Q. What strategies mitigate spectral interference in NMR analysis caused by paramagnetic impurities in this compound?
Methodological Answer:
- Sample Preparation:
- Pre-treat the compound with EDTA (0.1 mM) to chelate metal ions. Filter through a 0.2-µm PTFE membrane to remove particulate impurities .
- Use deuterated DMSO-d₆ as a solvent to reduce baseline noise and assign peaks via 2D COSY/HSQC experiments .
- Advanced Techniques:
- Apply relaxation reagents (e.g., Cr(acac)₃) to suppress signals from paramagnetic species in ¹H NMR .
Safety and Handling
Q. What are critical safety protocols for handling 3-(4-chlorophenyl)-1-(pyridine-4-carbonyl)azepane in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps to avoid inhalation .
- Waste Disposal: Collect organic waste in halogen-resistant containers. Neutralize acidic/basic byproducts before disposal via certified hazardous waste services .
- Emergency Response: For spills, adsorb with inert material (e.g., vermiculite) and decontaminate with 10% aqueous NaOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
